molecular formula C16H19N3O4S B2513602 N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexancarboxamid CAS No. 922450-88-2

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexancarboxamid

Katalognummer: B2513602
CAS-Nummer: 922450-88-2
Molekulargewicht: 349.41
InChI-Schlüssel: CNJYAANPYVISEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, an oxadiazole ring, and a cyclohexanecarboxamide moiety

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. The oxadiazole moiety is known for its ability to inhibit specific signaling pathways involved in tumor growth. Studies have shown that compounds similar to N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can effectively inhibit the activity of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation .

Case Study:
A recent study evaluated various oxadiazole derivatives for their cytotoxic effects against human cancer cell lines. The findings suggested that certain structural modifications could enhance their potency against Bcl-2 positive cancer cells, indicating that N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may also exhibit similar or improved efficacy .

Antimicrobial Properties

The presence of the sulfonyl group in the compound is associated with antimicrobial activity. Compounds containing sulfonamide functionalities have been documented to exhibit significant antibacterial effects. The dual nature of this compound—combining oxadiazole and sulfonamide characteristics—may enhance its potential as an antimicrobial agent .

Research Insights:
In vitro studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively. Future research could focus on evaluating the specific antimicrobial spectrum of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide against various pathogens .

Synthesis and Evaluation

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves multi-step reactions starting from readily available precursors. The synthesis typically includes the formation of the oxadiazole ring through cyclization reactions followed by subsequent modifications to introduce the cyclohexanecarboxamide group.

Table 1: Summary of Synthetic Pathways for Oxadiazole Derivatives

StepReaction TypeKey ReagentsYield (%)
1CyclizationIndole carboxylic acid hydrazide + carboxylic acids46–66%
2FunctionalizationSulfonation reactionsVariable
3Final couplingCyclohexanecarboxylic acid derivativesHigh

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the coupling of the oxadiazole derivative with cyclohexanecarboxylic acid or its derivatives using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted sulfonyl derivatives.

Wirkmechanismus

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-((phenylsulfonyl)methyl)-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide
  • N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the phenylsulfonyl group with the oxadiazole ring and cyclohexanecarboxamide moiety is not commonly found in other compounds, making it a valuable molecule for research and development.

Biologische Aktivität

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₅N₃O₆S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 923482-77-3

The biological activity of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is primarily attributed to its structural components:

  • Oxadiazole Ring : Known for its diverse pharmacological properties, the oxadiazole moiety can undergo nucleophilic substitutions and participate in π-π stacking interactions.
  • Phenylsulfonyl Group : This functional group enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with biological targets.

These interactions can modulate the activity of various enzymes and receptors, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that oxadiazole derivatives exhibit varying degrees of cytotoxicity against multiple cancer cell lines.

CompoundCell Line TestedIC50 (µM)
1MCF79.4
2HCT11612.5
3U9378.0

These findings suggest that modifications in the oxadiazole structure can significantly enhance anticancer activity .

Inhibition of Notum

Another relevant study focused on the inhibition of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. The oxadiazole derivatives were identified as potent inhibitors, restoring Wnt signaling in cellular assays. This is particularly relevant for cancer therapies targeting Wnt-related pathways .

Case Studies

  • Study on Antitumor Activity :
    A recent investigation into novel bioactive oxadiazoles demonstrated that compounds with similar structures to N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide exhibited significant antitumor activity against various cell lines. The study utilized a monolayer cell-survival assay and reported an IC50 value of approximately 9.4 µM for one of the most potent compounds tested .
  • Mechanism Elucidation :
    A detailed examination of the interaction between N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide and its molecular targets revealed that it effectively modulates enzyme activity through specific binding interactions facilitated by its functional groups .

Eigenschaften

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(23-16)11-24(21,22)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJYAANPYVISEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.